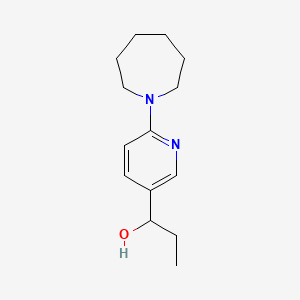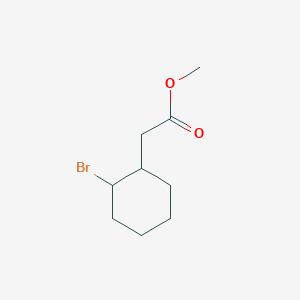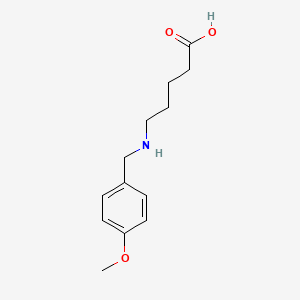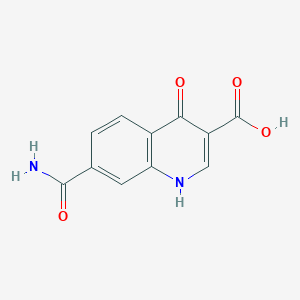
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with an azepane group and a propanol chain. This compound is of interest due to its unique structure, which combines a heterocyclic ring with a secondary amine and an alcohol functional group. These structural features make it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an azepane moiety.
Attachment of the Propanol Chain: The final step involves the addition of a propanol chain to the pyridine ring, which can be achieved through a Grignard reaction or other alkylation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, tosylates.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The azepane group can interact with receptors or enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. The propanol chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(6-(Azepan-1-yl)pyridin-3-yl)methanamine: Similar structure but with a methanamine group instead of a propanol chain.
3-(6-(Pyrimidin-2-ylmethyl)-1,4-diazepan-1-yl)propan-1-ol: Contains a pyrimidine ring and a diazepane group.
3-(Pyrrolidin-1-yl)propan-1-ol: Features a pyrrolidine ring instead of an azepane group.
Uniqueness: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is unique due to its combination of a pyridine ring, azepane group, and propanol chain, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C14H22N2O/c1-2-13(17)12-7-8-14(15-11-12)16-9-5-3-4-6-10-16/h7-8,11,13,17H,2-6,9-10H2,1H3 |
InChI Key |
SFYRMPKSQTWHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)N2CCCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)

![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)




![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)



![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)
